Lipophilicity Fine‑Tuning: Terminal –CF3 Lowers Log P by ~0.7 Units vs. Butylbenzene
4,4,4‑Trifluorobutylbenzene exhibits an experimentally derived/calculated octanol‑water partition coefficient of Log P = 3.57 . In contrast, the non‑fluorinated analog n‑butylbenzene has a measured Log P of 4.28 [1]. The introduction of the terminal –CF3 group therefore reduces lipophilicity by 0.71 log units, a magnitude that medicinal chemistry guidelines associate with improved solubility, reduced phospholipidosis risk, and more favorable metabolic stability [2]. This difference is directly attributable to the polarised C–F bonds and is consistent with the broader observation that aliphatic fluorination decreases Log P.
| Evidence Dimension | Octanol‑water partition coefficient (Log P) |
|---|---|
| Target Compound Data | Log P = 3.57 (calculated) |
| Comparator Or Baseline | n‑Butylbenzene: Log P = 4.28 (experimental) |
| Quantified Difference | ΔLog P = –0.71 (lower lipophilicity for the trifluorobutyl analog) |
| Conditions | Comparator data from PubChem; target data from ChemSrc prediction; both based on neutral species. |
Why This Matters
A 0.7‑unit Log P reduction can significantly improve aqueous solubility and reduce non‑specific protein binding, making 4,4,4‑trifluorobutylbenzene a preferred fragment or linker in early‑stage drug discovery when lower lipophilicity is desired.
- [1] PubChem. (2024). n‑Butylbenzene – Compound Summary; Log P = 4.28. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7605 View Source
- [2] Dobson, L. S., Zhang, Q., & McKay, B. A. (2023). Aryl (β,β′,β″‑Trifluoro)‑tert‑butyl: A Candidate Motif for the Discovery of Bioactives. Organic Letters, 25(37), 6802–6807. https://doi.org/10.1021/acs.orglett.3c02236 View Source
